molecular formula C22H31Cl3N4 B13767132 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride CAS No. 74758-20-6

1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride

Cat. No.: B13767132
CAS No.: 74758-20-6
M. Wt: 457.9 g/mol
InChI Key: IVZVRJBXWKUADE-UHFFFAOYSA-N
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Description

1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a phenylindole core substituted with a bis(dimethylamino)ethyl group and a chlorine atom. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the Phenylindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring.

    Substitution Reactions: The phenylindole core is then subjected to substitution reactions to introduce the chlorine atom at the 5-position.

    Introduction of the Bis(dimethylamino)ethyl Group: This step involves the reaction of the substituted phenylindole with bis(dimethylamino)ethylamine under controlled conditions to form the desired product.

    Formation of the Dihydrochloride Salt: The final step involves the treatment of the compound with hydrochloric acid to form the dihydrochloride salt, enhancing its solubility and stability.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the bis(dimethylamino)ethyl group.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.

    Biology: It is used in biochemical assays to study enzyme activity and protein interactions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bis(dimethylamino)ethyl group enhances its binding affinity and specificity, while the chlorine atom and phenylindole core contribute to its overall stability and reactivity.

Comparison with Similar Compounds

1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole dihydrochloride can be compared with other similar compounds, such as:

    1-(Bis(2-(dimethylamino)ethyl)amino)-5-chloro-3-phenylindole: The non-dihydrochloride form, which has lower solubility and stability.

    1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    1-(Bis(2-(dimethylamino)ethyl)amino)-5-bromo-3-phenylindole: Contains a bromine atom instead of chlorine, leading to variations in chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the dihydrochloride form, which enhances its solubility and stability, making it suitable for a wide range of applications.

Properties

CAS No.

74758-20-6

Molecular Formula

C22H31Cl3N4

Molecular Weight

457.9 g/mol

IUPAC Name

2-[(5-chloro-3-phenylindol-1-yl)-[2-(dimethylazaniumyl)ethyl]amino]ethyl-dimethylazanium;dichloride

InChI

InChI=1S/C22H29ClN4.2ClH/c1-24(2)12-14-26(15-13-25(3)4)27-17-21(18-8-6-5-7-9-18)20-16-19(23)10-11-22(20)27;;/h5-11,16-17H,12-15H2,1-4H3;2*1H

InChI Key

IVZVRJBXWKUADE-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN(CC[NH+](C)C)N1C=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3.[Cl-].[Cl-]

Origin of Product

United States

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